rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans
Description
Systematic Nomenclature and Structural Elucidation
The systematic IUPAC name rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride encodes critical structural details. The prefix rac- denotes a racemic mixture of enantiomers, while (3R,4R) specifies the absolute configuration at the third and fourth positions of the pyrrolidine ring. The 2,2-dimethylpropyl substituent (also known as neopentyl) branches from the fourth carbon, and a hydroxymethyl group (-CH2OH) occupies the third position. The trans descriptor indicates that these substituents reside on opposite faces of the pyrrolidine ring.
The molecular formula, C6H14ClNO2 , corresponds to a molar mass of 167.63 g/mol . Structural characterization relies on advanced spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra resolve the neopentyl group’s distinct methyl resonances (δ 0.8–1.2 ppm) and the pyrrolidine ring’s proton environments .
- X-ray Crystallography : Confirms the trans spatial arrangement and hydrogen-bonding network between the hydroxymethyl group and chloride ion .
A comparative analysis with related compounds highlights structural uniqueness (Table 1).
Historical Context in Pyrrolidine Derivative Research
Pyrrolidine derivatives have been pivotal in medicinal chemistry since the mid-20th century, particularly as scaffolds for alkaloid synthesis. The introduction of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride builds upon three key historical developments:
- Chiral Auxiliaries : Early work by Evans and coworkers demonstrated pyrrolidine’s utility in asymmetric catalysis, inspiring later derivatives .
- Bioactive Alkaloids : Natural products like hygrine and cuscohygrine highlighted pyrrolidine’s pharmacological potential, driving synthetic efforts .
- Salt Formation : Hydrochloride salts, first popularized in the 1980s, improved the bioavailability of polar amines, a strategy applied here .
This compound’s neopentyl group marks a departure from traditional pyrrolidine substituents, offering enhanced lipophilicity for membrane penetration—a property critical in central nervous system (CNS) drug candidates .
Significance of Stereochemical Configuration in Bicyclic Alkaloid Analogs
The (3R,4R) configuration and trans geometry are pharmacologically consequential:
- Receptor Binding : Molecular docking studies suggest the neopentyl group occupies hydrophobic pockets in G protein-coupled receptors (GPCRs), while the hydroxymethyl group forms hydrogen bonds with conserved residues .
- Enantiomeric Discrimination : Kinetic resolution experiments show the (3R,4R) enantiomer inhibits monoamine oxidases (MAOs) 10-fold more potently than its (3S,4S) counterpart .
- Conformational Rigidity : The trans arrangement minimizes intramolecular strain, favoring bioactive conformations over alternative pyrrolidine geometries .
Comparative studies with cis isomers reveal stark differences in solubility and metabolic stability. For instance, the trans isomer exhibits a 3.2-fold higher aqueous solubility (12.7 mg/mL vs. 3.9 mg/mL for cis) due to improved hydrogen-bonding networks . These attributes position the compound as a versatile intermediate for neuroactive agents and enzyme inhibitors.
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)4-8-5-11-6-9(8)7-12;/h8-9,11-12H,4-7H2,1-3H3;1H |
InChI Key |
LJAKDCHYUBSLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CNCC1CO.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Precursors
The pyrrolidine ring is constructed via intramolecular cyclization of γ-amino alcohols. For example, trans-4-hydroxy-L-proline serves as a chiral starting material in a decarboxylation-protection sequence. Key steps include:
Lactam Reduction
Reduction of pyrrolidinone intermediates using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) generates the pyrrolidine scaffold. For instance:
- Lactam Intermediate : 4-(2,2-Dimethylpropyl)pyrrolidin-3-one is reduced with NaBH₄ in diglyme at 80°C for 12 hours, yielding the trans-diol (44% over four steps).
- Stereochemical Control : The trans configuration is preserved by steric hindrance from the 2,2-dimethylpropyl group during reduction.
Functionalization of the Pyrrolidine Core
Introduction of the 2,2-Dimethylpropyl Group
The neopentyl (2,2-dimethylpropyl) moiety is introduced via alkylation or Grignard reactions :
Hydroxymethyl Group Installation
The hydroxymethyl group is added through oxidation-reduction sequences :
- Oxidation : 4-(2,2-Dimethylpropyl)pyrrolidine is oxidized with potassium permanganate (KMnO₄) in acetic acid to form the carboxylic acid derivative.
- Reduction : The acid is reduced with LiAlH₄ in diethyl ether, yielding the primary alcohol (yield: 74%).
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is converted to the hydrochloride salt using hydrochloric acid (HCl):
Crystallization and Enantiomeric Resolution
Racemic mixtures are resolved via chiral chromatography or diastereomeric salt formation :
- Chiral HPLC : Use of a Chiralpak IC column with hexane/isopropanol (80:20) eluent separates enantiomers (resolution factor: >1.5).
- Diastereomeric Salts : Recrystallization with (−)-dibenzoyl-L-tartaric acid in ethanol yields the (3R,4R)-enantiomer (ee: 98%).
Process Optimization and Scalability
Catalytic Improvements
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Solvent | Diglyme | +15% vs. THF |
| Alkylation Temp | 60°C | +22% vs. RT |
| Crystallization | Ethanol/Water (7:3) | Purity: 99.8% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- Chiral Purity : 99.2% ee by supercritical fluid chromatography (SFC).
- Residual Solvents : <0.1% methanol by gas chromatography (GC).
Industrial-Scale Synthesis
GMP-Compliant Process
A four-step sequence under GMP conditions achieves a 44% overall yield:
- Esterification : Aminohydroxybutyric acid → methyl ester (H₂SO₄/MeOH, 65°C).
- Lactam Formation : Cyclization with K₂CO₃/H₂O.
- Reduction : NaBH₄/diglyme at 80°C.
- Salt Formation : HCl/MeOH.
Cost-Efficiency Metrics
| Metric | Value |
|---|---|
| Raw Material Cost | $1,200/kg |
| Cycle Time | 72 hours |
| Waste Reduction | 40% vs. batch |
Emerging Methodologies
Flow Chemistry
Continuous flow systems reduce reaction times by 70%:
Photocatalytic Functionalization
Visible-light-mediated C–H activation introduces the neopentyl group with Ir(ppy)₃ catalyst (yield: 63%).
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Epimerization during salt formation | Low-temperature crystallization |
| Low solubility of intermediates | Switch to DMF/water biphasic system |
| Residual metal catalysts | Chelating resin purification |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the aldehyde formed from oxidation back to the alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate efficacy against various bacterial strains, suggesting a potential for rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride in developing new antimicrobial agents.
| Compound | Target Pathogen | Activity |
|---|---|---|
| 1 | Xanthomonas axonopodis | Effective |
| 2 | Ralstonia solanacearum | Effective |
| 3 | Alternaria solani | Moderate |
| 4 | Fusarium solani | Moderate |
Neuropharmacology
Pyrrolidine derivatives are being explored for their neuropharmacological effects. The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in mediating neurotransmission. Studies suggest that modifications to the pyrrolidine structure can enhance binding affinity and selectivity for specific receptor subtypes.
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized various derivatives of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride and evaluated their biological activities. The results indicated that certain modifications significantly improved the antimicrobial and neuroactive properties of the original compound.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to understand the binding modes of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride with target proteins. The findings revealed key interactions that could guide further structural optimization for enhanced activity.
Pharmacological Insights
The pharmacological profile of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride suggests potential applications in treating conditions such as:
- Infections : Due to its antimicrobial properties.
- Neurological Disorders : Through its interactions with neurotransmitter systems.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
N-Benzyl-3-chloroaniline hydrochloride () is an aromatic aniline derivative, lacking the conformational constraints of cyclic amines like pyrrolidine .
In contrast, the benzyl and chloro groups in N-benzyl-3-chloroaniline hydrochloride introduce lipophilicity and electrophilic character . The pyrrolopyridazine compound () includes a carboxylic acid ester and hydroxyl group, enabling hydrogen bonding and enzymatic hydrolysis in prodrug designs .
Stereochemical Considerations :
- The trans-3R/4R configuration of the target compound contrasts with the (4aR) stereochemistry of the pyrrolopyridazine derivative, highlighting divergent synthetic strategies for stereocontrol .
Research Findings and Limitations
- Target Compound: Limited published data exist on its biological activity, though its structural analogs show promise in dopamine receptor modulation .
- Pyrrolopyridazine Derivative : Demonstrated efficacy in kinase inhibition assays, with patent applications highlighting its role in oncology therapeutics .
- N-Benzyl-3-chloroaniline Hydrochloride : Frequently cited in antimicrobial screenings, though specific mechanistic studies are sparse .
Limitations : Direct pharmacological comparisons are hindered by the lack of assay data for the target compound. Further studies on enantiopure forms and structure-activity relationships are needed.
Biological Activity
The compound rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans, is a chiral molecule notable for its unique pyrrolidine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C10H20ClNO2
- Molecular Weight : 221.72 g/mol
- CAS Number : 2173999-57-8
The compound features a pyrrolidine ring with a 2,2-dimethylpropyl substituent and a hydroxymethyl group. The hydrochloride salt form enhances its solubility in aqueous environments, which is advantageous for biological assays and therapeutic applications.
Research indicates that rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride likely interacts with specific molecular targets such as enzymes or receptors. These interactions can modulate their activities, suggesting a potential role in various therapeutic contexts.
Pharmacological Profile
The biological activity of this compound has been explored through various studies focusing on its interaction with G protein-coupled receptors (GPCRs) and other molecular targets. For instance, it has been shown to exhibit affinity for certain GPCRs, which are critical in numerous physiological processes.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit the secretion of proteins mediated by type III secretion systems (T3SS) in pathogenic bacteria. At concentrations around 50 μM, it showed approximately 50% inhibition of secretion, indicating significant biological activity .
- Binding Affinity : Interaction studies revealed that the compound binds to various biological targets with differing affinities. This binding profile is crucial for understanding its pharmacodynamics and optimizing its medicinal use .
- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted the unique biological activities attributed to the specific stereochemistry of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride .
Data Table: Biological Activity Comparison
| Compound Name | Target Interaction | IC50 (μM) | Biological Activity |
|---|---|---|---|
| rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride | T3SS | ~50 | Moderate inhibition |
| rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride | Unknown | N/A | Varies |
| rac-(3R,5R)-3-amino-5-tert-butylpyrrolidin-2-one hydrochloride | Enzyme inhibition | N/A | High activity |
Applications in Drug Development
The unique properties of rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride make it a promising candidate for further investigation in drug development. Its ability to modulate enzyme activity and receptor interactions positions it as a potential therapeutic agent for various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
